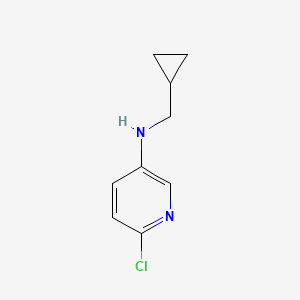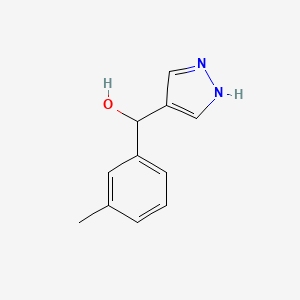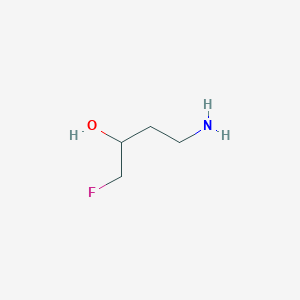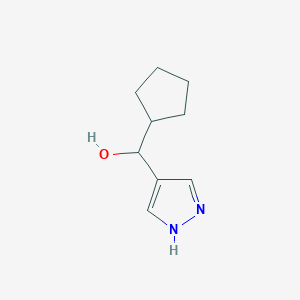
1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₈O It is characterized by the presence of a cyclooctane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a useful synthon in Sonogashira cross-coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Its structural features could be explored for the synthesis of pharmacologically active compounds.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can participate in various chemical reactions, while the prop-2-yn-1-yl group can undergo cycloaddition and other transformations. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation reactions to form benzimidazole derivatives.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound is used in Sonogashira cross-coupling reactions and shares the prop-2-yn-1-yl group.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde is unique due to its cyclooctane ring structure combined with the prop-2-yn-1-yl and aldehyde functional groups. This combination provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-prop-2-ynylcyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-2-8-12(11-13)9-6-4-3-5-7-10-12/h1,11H,3-10H2 |
InChI Key |
VUFCBGVCDQWPFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)

![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)
![2-{[1-(2-Hydroxyphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13291036.png)


![3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13291062.png)

![2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13291084.png)
